molecular formula C12H16 B155148 4-tert-Butylstyrene CAS No. 1746-23-2

4-tert-Butylstyrene

Cat. No. B155148
Key on ui cas rn: 1746-23-2
M. Wt: 160.25 g/mol
InChI Key: QEDJMOONZLUIMC-UHFFFAOYSA-N
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Patent
US04855519

Procedure details

The bromine number of the recovered 1,1-bis(p-t-butylphenyl)ethane was 3.81. According to mass spectrometry, the content of the component of m/e=292 was 7.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,1-bis(p-t-butylphenyl)ethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrBr.[C:3]([C:7]1[CH:12]=[CH:11][C:10]([CH:13](C2C=CC(C(C)(C)C)=CC=2)[CH3:14])=[CH:9][CH:8]=1)([CH3:6])([CH3:5])[CH3:4]>>[C:3]([C:7]1[CH:8]=[CH:9][C:10]([CH:13]=[CH2:14])=[CH:11][CH:12]=1)([CH3:6])([CH3:4])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Two
Name
1,1-bis(p-t-butylphenyl)ethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C(C)C1=CC=C(C=C1)C(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=CC=C(C=C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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